Clenisopenterol-d7 Hydrochloride
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Overview
Description
Clenisopenterol-d7 Hydrochloride is a deuterated analog of Clenisopenterol Hydrochloride. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C13H14D7Cl3N2O and a molecular weight of 334.72 g/mol.
Preparation Methods
The synthesis of Clenisopenterol-d7 Hydrochloride involves the reaction of Clenbuterol-d9 with hydrochloric acid. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis is common.
Chemical Reactions Analysis
Clenisopenterol-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clenisopenterol-d7 Hydrochloride is used extensively in scientific research, including:
Chemistry: As a reference standard for analytical methods.
Biology: In studies involving metabolic pathways and enzyme interactions.
Medicine: For pharmacokinetic and pharmacodynamic studies.
Industry: In the development of new pharmaceuticals and chemical products.
Mechanism of Action
Comparison with Similar Compounds
Clenisopenterol-d7 Hydrochloride is similar to other beta-2 adrenergic agonists such as Clenbuterol and Salbutamol. its deuterated form provides unique advantages in research, including improved stability and reduced metabolic degradation. Other similar compounds include:
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-[[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]amino]ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H/i1D3,2D3,8D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVWUZFPJCXIOO-CZHLNGJYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)C([2H])([2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.